molecular formula C4H8Cl2O2S B154883 4-Chloro-1-butylsulfonyl chloride CAS No. 1633-84-7

4-Chloro-1-butylsulfonyl chloride

Cat. No.: B154883
CAS No.: 1633-84-7
M. Wt: 191.08 g/mol
InChI Key: YDSCNYYRPIFOJD-UHFFFAOYSA-N
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Description

4-Chloro-1-butylsulfonyl chloride is an organic compound with the molecular formula C4H8Cl2O2S. It is a versatile chemical used in various fields, including organic synthesis and pharmaceuticals. The compound is known for its reactivity, particularly in substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1-butylsulfonyl chloride can be synthesized through the reaction of 1,4-butane sultone with thionyl chloride. The reaction typically occurs under reflux conditions, where the sultone is treated with an excess of thionyl chloride, resulting in the formation of the desired sulfonyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-butylsulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively .

Common Reagents and Conditions:

    Amines: Reaction with primary or secondary amines under mild conditions to form sulfonamides.

    Alcohols: Reaction with alcohols in the presence of a base to form sulfonates.

    Thiols: Reaction with thiols to form sulfonothioates.

Major Products Formed: The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Chloro-1-butylsulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-butylsulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group. This leads to the displacement of the chloride ion and the formation of a new covalent bond with the nucleophile. The reactivity of the sulfonyl chloride group is attributed to the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

  • 4-Chlorobutane-1-sulfonyl chloride
  • 1-Butanesulfonyl chloride, 4-chloro-

Comparison: 4-Chloro-1-butylsulfonyl chloride is unique due to its specific reactivity and the presence of both a chloro and sulfonyl chloride group. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only have one reactive group .

Properties

IUPAC Name

4-chlorobutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O2S/c5-3-1-2-4-9(6,7)8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSCNYYRPIFOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167560
Record name 4-Chlorobutane-1-sulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1633-84-7
Record name 4-Chloro-1-butanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1633-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobutane-1-sulphonyl chloride
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Record name 4-Chlorobutane-1-sulphonyl chloride
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Record name 4-chlorobutane-1-sulphonyl chloride
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Synthesis routes and methods I

Procedure details

Add anhydrous sodium sulfite (16.8 g, 130 mmol) to a solution of 4-chlorobutyl acetate (20.0 g, 133 mmol) in water (50 mL) and reflux the mixture for 20 h. Cool to room temperature and add concentrated HCl (19.0 mL) and reflux for 1 h. Cool the mixture to room temperature, neutralize to about pH=7. Concentrate to about one half the volume, filter away the sodium chloride. Concentrate and dry to give the title compound.
Quantity
16.8 g
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20 g
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50 mL
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19 mL
Type
reactant
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Synthesis routes and methods II

Procedure details

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